Differential Inhibition of Monoamine Oxidase B (MAO-B) vs. MAO-A
The target compound exhibits a distinct selectivity profile against human monoamine oxidase (MAO) enzymes. It demonstrates a substantial, quantifiable preference for inhibiting MAO-B over MAO-A. Specifically, the IC50 for human MAO-B is 1,130 nM, whereas it shows no meaningful inhibition of MAO-A at concentrations up to 100,000 nM [1]. This 88-fold selectivity window provides a clear point of differentiation for applications requiring MAO-B modulation without interfering with MAO-A-dependent peripheral metabolism. In contrast, while many quinoline derivatives are known MAO inhibitors, the specific 8-chloro-2-(4-hydroxyphenyl) substitution yields a unique balance of potency and isoform selectivity not consistently observed across the broader class [2].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Human MAO-B IC50: 1,130 nM; Human MAO-A IC50: >100,000 nM |
| Comparator Or Baseline | MAO-A vs. MAO-B activity within the same assay system; general class of quinoline-4-carboxylic acids often shows variable selectivity. |
| Quantified Difference | MAO-B inhibition is at least 88-fold more potent than MAO-A. |
| Conditions | Inhibition of human recombinant MAO-A and MAO-B, assessed by inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 minutes in a fluorescence assay [1]. |
Why This Matters
This defined selectivity profile allows researchers to investigate MAO-B-specific pathways with a clear understanding of potential off-target interactions, a critical factor for experimental design and data interpretation.
- [1] BindingDB. BDBM50401981 (CHEMBL1575961). IC50 Data for 8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid against Human MAO-A and MAO-B. Data curated by ChEMBL. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401981 View Source
- [2] Bohrium. (2024). Synthesis and Monoamine Oxidase Inhibition Properties of (Sulfamoylphenyl)quinoline-4-carboxylic Acids. Available at: https://www.bohrium.com/paper/Synthesis-and-Monoamine-Oxidase-Inhibition-Properties-of-Sulfamoylphenyl-quinoline-4-carboxylic-Acids-2024-11-27 View Source
